XL765
Vue d'ensemble
Description
XL765 is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Mécanisme D'action
XL765, also known as SAR245409, XL-765, PI3K-IN-1, or N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide, is a potent and selective inhibitor of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) .
Mode of Action
This compound inhibits the activity of PI3K and mTOR, which are frequently activated in tumors and promote cell growth, survival, and resistance to chemotherapy and radiotherapy . By inhibiting these targets, this compound can slow tumor growth or even cause tumor shrinkage .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer cells and is implicated in multiple aspects of tumor pathobiology, including tumor growth, survival, angiogenesis, and dissemination . This compound inhibits PI3K-dependent production of the second messenger PIP3, and nutrient-stimulated mTOR-dependent signaling in cellular assays .
Result of Action
This compound significantly slows tumor growth or causes tumor shrinkage in multiple preclinical cancer models, including breast, lung, ovarian, and prostate cancers, and gliomas . These effects are correlated with inhibition of tumor cell proliferation and tumor angiogenesis, and with induction of apoptosis .
Action Environment
The action of this compound can be influenced by the genetic alterations affecting the PI3K pathway present in different tumor types . For example, activating mutations in PIK3CA, the gene encoding the catalytic subunit of PI3K, and/or loss of function/deletion mutations in the gene encoding its antagonist, the PTEN tumor suppressor, can affect the efficacy of this compound .
Analyse Biochimique
Biochemical Properties
N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. For instance, it may inhibit certain kinases, thereby affecting phosphorylation events critical for signal transduction. Additionally, it can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways. It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide change over time in laboratory settings. Initially, the compound may exhibit strong activity, but its stability and degradation can affect its long-term efficacy. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular function, such as altered gene expression and metabolic shifts .
Dosage Effects in Animal Models
The effects of N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including organ damage and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and an increase in alternative metabolic pathways. Additionally, it can affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The distribution of this compound within tissues can also influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors .
Méthodes De Préparation
The synthesis of XL765 involves multiple steps. The starting materials typically include 3,5-dimethoxyaniline and quinoxaline derivatives. The synthetic route involves the formation of an amide bond between the aniline and quinoxaline moieties, followed by sulfonylation and methoxylation reactions . The reaction conditions often require the use of inert atmospheres, controlled temperatures, and specific catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
XL765 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
XL765 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
XL765 can be compared with other benzanilide derivatives, such as:
N-(4-(N-(3-((3,5-Dimethoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide: This compound has similar structural features but may differ in its specific chemical properties and biological activities.
N-(4-(N-(3-((3,5-Dimethoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Activité Biologique
XL765, also known as SAR245409, is a potent dual inhibitor of the phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for tumor growth and survival. This compound has garnered significant attention in cancer research due to its ability to inhibit key signaling pathways frequently activated in various malignancies.
This compound functions by selectively inhibiting Class I PI3K isoforms and mTOR, which are involved in cell proliferation, survival, and resistance to chemotherapy. The inhibition of these pathways leads to decreased phosphorylation of downstream targets such as AKT and p70S6K, resulting in reduced tumor cell growth and increased apoptosis. The compound exhibits a duration of action of approximately 24 hours following oral administration, making it a promising candidate for cancer therapy .
Efficacy in Tumor Models
Preclinical studies have demonstrated that this compound effectively slows tumor growth or induces shrinkage across various cancer models, including:
- Breast Cancer
- Lung Cancer
- Ovarian Cancer
- Prostate Cancer
- Gliomas
In mouse xenograft models, this compound has shown dose-dependent inhibition of tumor growth, with significant antiproliferative and pro-apoptotic effects observed .
Case Study: Glioblastoma Multiforme (GBM)
A notable study focused on the effects of this compound on glioblastoma cells revealed that the compound induces endoplasmic reticulum (ER) stress-dependent apoptosis. In vitro experiments demonstrated that treatment with this compound led to a significant decrease in cell viability across multiple GBM cell lines (A172, U87, T98G) in a time- and dose-dependent manner. The study reported IC50 values indicating varying sensitivities among different cell lines .
Table 1: IC50 Values for this compound in GBM Cell Lines
Cell Line | IC50 (μM) |
---|---|
A172 | 5 |
U87 | 10 |
T98G | 20 |
The combination of this compound with temozolomide (TMZ), a standard chemotherapy drug for GBM, resulted in enhanced therapeutic efficacy compared to either treatment alone. This suggests that this compound may improve outcomes for patients undergoing conventional therapies .
Clinical Trials
This compound has been evaluated in several clinical trials to assess its safety and efficacy. Phase 1 trials have indicated that the drug is well-tolerated when combined with other agents like erlotinib and TMZ. Updated data from these trials have shown promising results in terms of tumor response rates and overall survival .
Propriétés
IUPAC Name |
N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSSPYJVWLTYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR. | |
Record name | XL765 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05241 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.